molecular formula C12H18ClN3O B1481795 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol CAS No. 2098104-28-8

1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol

Cat. No.: B1481795
CAS No.: 2098104-28-8
M. Wt: 255.74 g/mol
InChI Key: WJGFTMWYOTWYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol is a chemical compound that belongs to the class of pyrazine derivatives Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4

Biochemical Analysis

Biochemical Properties

1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft . This inhibition leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission. Additionally, this compound interacts with tau proteins, reducing their hyperphosphorylation and thereby potentially mitigating neurodegenerative processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been shown to protect against amyloid-beta-induced cytotoxicity by increasing the expression of heat shock proteins and reducing tau hyperphosphorylation . This compound also influences cell signaling pathways, particularly those involved in neuroprotection and stress responses. Furthermore, this compound can modulate gene expression related to neuroinflammation and oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its role in enhancing cholinergic neurotransmission. Additionally, this compound interacts with tau proteins, reducing their phosphorylation and aggregation . These molecular interactions contribute to its neuroprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that this compound can maintain its neuroprotective effects over extended periods, although its efficacy may decrease with time due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance cognitive function and provide neuroprotection without significant adverse effects . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of certain metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound interacts with specific transporters and binding proteins that facilitate its movement within cells and its accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloropyrazine with a suitable piperidine derivative under controlled conditions. For instance, the compound can be synthesized by treating 3-chloropyrazine-2-carboxylic acid with propylamine to form an intermediate, which is then cyclized to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of suitable solvents, catalysts, and temperature control. For example, the use of hydrochloric acid or sulfuric acid as catalysts in a suitable solvent at controlled temperatures can facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted pyrazine derivatives .

Scientific Research Applications

1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol has several applications in scientific research, including:

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3-chloropyrazin-2-yl)-3-propylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-2-3-9-8-16(7-4-10(9)17)12-11(13)14-5-6-15-12/h5-6,9-10,17H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGFTMWYOTWYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CCC1O)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol
Reactant of Route 3
1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol
Reactant of Route 4
1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol
Reactant of Route 5
Reactant of Route 5
1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol
Reactant of Route 6
1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.